molecular formula C3H4F3NO B2696110 1,1,1-trifluoroacetone oxime CAS No. 431-40-3

1,1,1-trifluoroacetone oxime

Cat. No.: B2696110
CAS No.: 431-40-3
M. Wt: 127.07 g/mol
InChI Key: QBGAUYNVSUJLTH-UQCOIBPSSA-N
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Description

1,1,1-trifluoroacetone oxime is a chemical compound characterized by the presence of a trifluoromethyl group attached to a propan-2-ylidene moiety, with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoroacetone oxime typically involves the reaction of trifluoromethyl ketones with hydroxylamine derivatives. One common method includes the use of trifluoroacetone as a starting material, which undergoes a condensation reaction with hydroxylamine hydrochloride under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoroacetone oxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1,1,1-trifluoroacetone oxime has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoroacetone oxime involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The hydroxylamine moiety can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (NE)-N-(1,1,1-trifluoromethyl)hydroxylamine
  • (NE)-N-(1,1,1-trifluoroethylidene)hydroxylamine
  • (NE)-N-(1,1,1-trifluorobutan-2-ylidene)hydroxylamine

Uniqueness

1,1,1-trifluoroacetone oxime is unique due to its specific trifluoropropan-2-ylidene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications requiring high stability, reactivity, and specificity.

Properties

CAS No.

431-40-3

Molecular Formula

C3H4F3NO

Molecular Weight

127.07 g/mol

IUPAC Name

(NZ)-N-(1,1,1-trifluoropropan-2-ylidene)hydroxylamine

InChI

InChI=1S/C3H4F3NO/c1-2(7-8)3(4,5)6/h8H,1H3/b7-2-

InChI Key

QBGAUYNVSUJLTH-UQCOIBPSSA-N

Isomeric SMILES

C/C(=N/O)/C(F)(F)F

SMILES

CC(=NO)C(F)(F)F

Canonical SMILES

CC(=NO)C(F)(F)F

solubility

not available

Origin of Product

United States

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